molecular formula C10H10N4O2 B1479262 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid CAS No. 1870027-18-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1479262
CAS No.: 1870027-18-1
M. Wt: 218.21 g/mol
InChI Key: VQPYCCFNOAEWIQ-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes and phenacyl bromides .


Chemical Reactions Analysis

The chemical reactions involving pyrazole nucleus are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research has focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid as key intermediates. These efforts include the development of isoxazolines, isoxazoles, and pyrazolo[3,4-d]pyrimidin-4(5H)-ones through various cycloaddition and cyclization reactions, demonstrating the compound's utility in generating diverse heterocyclic architectures with potential biological activity (Rahmouni et al., 2014). Additionally, the synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase properties, further highlighting the compound's relevance in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives, including those related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant biological activities, underscoring the potential of such derivatives in therapeutic applications (Hafez et al., 2016).

Advanced Material Synthesis

In materials science, derivatives similar to this compound have been used in the synthesis of complex heterocyclic compounds. These materials are investigated for their potential in various applications, including as intermediates in the development of new pharmaceuticals and as components in material sciences (Saldías et al., 2020).

Drug Design and Biological Activity

The structural motif of this compound is integral to the design of compounds with desired biological activities. Research has demonstrated the utility of such derivatives in synthesizing compounds with promising anti-inflammatory, anticancer, and antimicrobial activities, thereby contributing valuable insights into drug design strategies (Kaping et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have anti-tubercular potential against mycobacterium tuberculosis strain .

Mode of Action

It’s worth noting that similar compounds have shown potent anti-tubercular activity , suggesting that they may interact with targets in a way that inhibits the growth or viability of Mycobacterium tuberculosis.

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its anti-tubercular effects.

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid may also have favorable pharmacokinetic properties.

Result of Action

Based on the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Action Environment

It’s worth noting that the ph of the environment can significantly impact the solubility of similar compounds , which in turn can influence their bioavailability and efficacy.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-7(2)14(13-6)9-4-8(10(15)16)11-5-12-9/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYCCFNOAEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
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6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
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6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid

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